molecular formula C13H13FN4O3 B3018121 ethyl 2-(4-(4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamido)acetate CAS No. 1795300-26-3

ethyl 2-(4-(4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamido)acetate

Cat. No.: B3018121
CAS No.: 1795300-26-3
M. Wt: 292.27
InChI Key: AJVGZXHWDAALQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(4-(4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamido)acetate is a synthetic chemical reagent designed for research and development purposes. As a compound featuring a 1,2,3-triazole core linked to a fluorophenyl group and an acetamide ester, it serves as a versatile building block in medicinal chemistry and drug discovery. The 1,2,3-triazole pharmacophore is of significant interest in pharmaceutical research due to its potential to participate in key molecular interactions, such as hydrogen bonding and dipole-dipole interactions, with biological targets . The incorporation of the 4-fluorophenyl substituent is a common strategy in lead optimization, as fluorine atoms can influence a molecule's electronic properties, metabolic stability, and membrane permeability . This specific molecular architecture makes the compound a valuable intermediate for the synthesis of more complex molecules intended for biological screening. It is primarily used by researchers in the context of designing and creating novel compounds for investigating new therapeutic agents. Its applications may span across various research areas, including the development of potential anticancer, antimicrobial, and antiviral agents, given the established biological activities associated with both the 1,2,3-triazole scaffold and fluorinated aromatic systems . Researchers utilize this compound under laboratory conditions exclusively. This compound is supplied For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use. Handling should be performed by qualified professionals in appropriately controlled laboratory environments.

Properties

IUPAC Name

ethyl 2-[[5-(4-fluorophenyl)-2H-triazole-4-carbonyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN4O3/c1-2-21-10(19)7-15-13(20)12-11(16-18-17-12)8-3-5-9(14)6-4-8/h3-6H,2,7H2,1H3,(H,15,20)(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJVGZXHWDAALQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C1=NNN=C1C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-(4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamido)acetate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu(I)) to form the 1,2,3-triazole ring.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.

    Amidation and Esterification: The carboxamido group is introduced through an amidation reaction, followed by esterification to form the ethyl ester moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-(4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamido)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 2-(4-(4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamido)acetate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 2-(4-(4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamido)acetate involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The fluorophenyl group may enhance the compound’s binding affinity and specificity towards its targets. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with analogous triazole derivatives, focusing on structural features, functional groups, and synthetic methodologies:

Compound Triazole Type Key Substituents Functional Groups Synthetic Method Reference
Ethyl 2-(4-(4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamido)acetate 1H-1,2,3-triazole 4-(4-fluorophenyl), ethyl ester Carboxamido, ester Likely Cu-catalyzed azide-alkyne cycloaddition (Click Chemistry)
5-(4-Fluorophenyl)-2,4-dihydro-1,2,4-triazole-3-thione 1,2,4-triazole 4-fluorophenyl Thione Cyclization of 4-fluorobenzoyl chloride with thiosemicarbazide in basic medium
Ethyl 5-benzyl-1-(pyridin-3-yl)-1H-1,2,4-triazole-3-carboxylate 1H-1,2,4-triazole Benzyl, pyridin-3-yl, ethyl ester Ester Reflux of ethyl 2-amino-2-[2-(3-pyridyl)hydrazono]acetate with phenylacetyl chloride
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone 4H-1,2,4-triazole 2,4-difluorophenyl, phenylsulfonyl Thioether, ketone Sodium ethoxide-mediated coupling of α-halogenated ketones

Substituent Variations and Pharmacophore Design

  • Fluorophenyl Groups : The 4-fluorophenyl moiety is a common feature in the target compound and Rezki’s 1,2,4-triazole-3-thione . Fluorine enhances electron-withdrawing effects, improving membrane permeability and metabolic stability.

Triazole Isomerism and Stability

  • 1H-1,2,3-Triazole vs. 1,2,4-Triazole : The 1,2,3-triazole core (target compound) is more resistant to metabolic degradation compared to 1,2,4-triazoles due to its planar geometry and stronger hydrogen-bonding capacity . In contrast, 1,2,4-triazoles (e.g., Rezki’s thione derivative) often exhibit greater conformational flexibility.

Functional Group Influence

  • Carboxamido-Ester vs.
  • Ethyl Ester : This group is a prodrug feature, facilitating hydrolysis to active carboxylic acids in vivo, a strategy also employed in Jaisankar’s pyridinyl-triazole .

Structural and Physicochemical Properties

Crystallographic data for triazoles are often refined using SHELXL, a program optimized for small-molecule analysis . Key structural differences include:

  • Bond Angles: 1,2,3-Triazoles exhibit ~120° bond angles at triazole N-atoms, while 1,2,4-triazoles show greater variability due to non-planar conformations.

Biological Activity

Ethyl 2-(4-(4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamido)acetate is a synthetic compound belonging to the class of triazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative efficacy with related compounds.

Chemical Structure and Properties

The compound is characterized by the presence of a triazole ring, which is known for its ability to interact with various biological targets. The fluorophenyl substitution enhances its lipophilicity and may influence its biological interactions.

Molecular Formula

  • Molecular Weight : 265.30 g/mol
  • IUPAC Name : Ethyl 2-[[5-(4-fluorophenyl)-2H-triazole-4-carbonyl]amino]acetate
  • Antimicrobial Activity :
    This compound has been investigated for its antimicrobial properties. Triazole derivatives are known to inhibit the synthesis of ergosterol in fungal cell membranes, which is crucial for maintaining cell integrity. Studies indicate that this compound exhibits significant antifungal activity against various strains of fungi.
  • Anticancer Properties :
    Research has shown that triazole derivatives can induce apoptosis in cancer cells. The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been documented. For example, it has been reported to exhibit cytotoxic effects against colon carcinoma HCT-116 cell lines with an IC50 value of 6.2 μM .
  • Enzyme Inhibition :
    The compound has shown potential as an inhibitor of acetylcholinesterase (AChE), which is significant in treating neurodegenerative diseases like Alzheimer’s. Inhibitors of AChE can help increase acetylcholine levels in the brain, improving cognitive function .

Comparative Efficacy

A comparative analysis with similar triazole derivatives highlights the unique biological activity profile of this compound:

Compound NameBiological ActivityIC50 (μM)Reference
This compoundAnticancer (HCT-116)6.2
Triazole Derivative AAChE Inhibitor0.23
Triazole Derivative BAntifungal ActivityNot specified

Case Studies and Research Findings

Recent studies have expanded on the biological activities of triazoles:

  • A study demonstrated that compounds containing a triazole ring exhibited enhanced anti-butyrylcholinesterase (BuChE) activity compared to traditional inhibitors . This suggests that this compound could be a promising candidate for further development in treating Alzheimer’s disease.
  • Another research article highlighted the synthesis and evaluation of various triazole derivatives for their anticancer properties. The findings indicated that modifications on the triazole ring significantly influenced the cytotoxicity against different cancer cell lines .

Future Directions

The ongoing research into this compound suggests several avenues for future exploration:

  • Optimization of Structure : Further modifications could enhance its selectivity and potency against specific biological targets.
  • In Vivo Studies : Transitioning from in vitro studies to in vivo models will be crucial for understanding the pharmacokinetics and therapeutic potential.
  • Combination Therapies : Investigating the effects of this compound in combination with other therapeutic agents may yield synergistic effects beneficial for treating complex diseases.

Q & A

Q. What are the common synthetic routes for preparing ethyl 2-(4-(4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamido)acetate, and how do reaction conditions influence yield?

Q. How can researchers address the low aqueous solubility of this compound in biological assays?

  • Methodological Answer: Low solubility in water (common in triazole derivatives ) can be mitigated using co-solvents like DMSO (≤10% v/v) or surfactants (e.g., Tween-80). Derivatization strategies, such as introducing polar groups (e.g., hydroxyl or amine) via ester hydrolysis or amide bond modification, may enhance solubility while retaining bioactivity . Pre-formulation studies using dynamic light scattering (DLS) to assess colloidal stability are recommended.

Q. What spectroscopic and crystallographic techniques are critical for structural characterization?

  • Methodological Answer:
  • NMR: ¹H/¹³C NMR confirms triazole ring formation (e.g., δ 8.1–8.3 ppm for triazole protons) and fluorophenyl substituents (δ 7.2–7.8 ppm for aromatic protons) .

  • X-ray crystallography: SHELXL refinement (via SHELX suite ) resolves intramolecular hydrogen bonds (e.g., N4—H⋯O2) and dihedral angles between triazole and fluorophenyl rings (e.g., 84.59° in similar triazoles ). Data collection at 100–150 K with Mo-Kα radiation (λ = 0.71073 Å) is standard.

    • Data Table:
ParameterValue (Example)Technique
Dihedral angle84.59°X-ray
Aromatic protonsδ 7.2–7.8 ppm¹H NMR

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

  • Methodological Answer: Initial screens include enzyme inhibition assays (e.g., kinase or protease targets) using fluorogenic substrates and fluorescence polarization. For cytotoxicity, MTT assays in cancer cell lines (IC₅₀ determination) are standard. Dose-response curves (1–100 µM) with positive controls (e.g., staurosporine) validate activity .

Advanced Research Questions

Q. How can synthetic protocols be optimized to resolve contradictions in yield and purity across studies?

  • Methodological Answer: Discrepancies in yield (e.g., 77% vs. 95%) often arise from variations in catalyst loading (e.g., 5–10 mol% CuI) or solvent polarity. Systematic Design of Experiments (DoE) with parameters like temperature (40–80°C) and stoichiometry (1:1 to 1:1.2 azide:alkyne) can identify optimal conditions. Analytical HPLC with UV detection (λ = 254 nm) monitors purity, while LC-MS confirms intermediates .

Q. What advanced structural insights can be gained from SHELX-refined crystallographic data?

  • Methodological Answer: SHELXL refines disorder models and anisotropic displacement parameters, critical for resolving steric clashes in fluorophenyl-triazole moieties . Hydrogen-bonding networks (e.g., N—H⋯O interactions) and π-stacking distances (3.4–3.8 Å) inform supramolecular assembly, aiding in co-crystal design for solubility enhancement .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with improved potency?

  • Methodological Answer:
  • Substituent variation: Replace the ethyl ester with methyl or tert-butyl groups to modulate lipophilicity (ClogP calculations).

  • Bioisosteres: Substitute the fluorophenyl group with thiophene or pyridine rings to enhance metabolic stability .

  • Pharmacophore mapping: Docking studies (e.g., AutoDock Vina) identify key interactions (e.g., hydrogen bonds with kinase ATP-binding pockets) .

    • Data Table:
DerivativeIC₅₀ (µM)Target
Parent compound12.5Kinase X
Methyl ester analog8.2Kinase X

Q. What strategies resolve contradictions in biological activity data across cell lines?

  • Methodological Answer: Discrepancies may arise from cell-specific metabolism (e.g., CYP450 expression) or efflux pump activity (e.g., P-gp). Use isogenic cell pairs (e.g., P-gp+/P-gp−) to assess transport mechanisms. Metabolite identification via LC-HRMS in hepatocyte incubations clarifies stability issues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.